2,5-dimethoxy-N-[(2-methoxyphenyl)methyl]-4-propyl-benzeneethanamine,monohydrochloride
Overview
Description
25P-NBOMe (hydrochloride) is a synthetic compound that belongs to the phenethylamine class. It is a derivative of the phenethylamine 2C-P and is known for its potent agonistic activity at serotonin receptors, particularly the 5-HT2A receptor . This compound has been studied for its psychoactive properties and has been used in scientific research to understand its effects on the central nervous system.
Scientific Research Applications
25P-NBOMe (hydrochloride) has been extensively studied for its applications in various fields:
Chemistry: It is used as a reference standard in analytical chemistry to study its structure and properties.
Biology: The compound is used in neuropharmacological research to understand its effects on serotonin receptors and the central nervous system.
Medicine: While not used clinically, it serves as a tool in research to explore potential therapeutic targets.
Industry: It is utilized in forensic science for the detection and analysis of psychoactive substances
Mechanism of Action
Target of Action
The primary target of 2C-P-NBOMe HCl, also known as 25P-NBOMe hydrochloride, is the serotonin 2A receptor (5-HT2A) . This receptor plays a crucial role in the regulation of mood, cognition, and perception. The compound acts as a potent agonist at the 5-HT2A receptor .
Mode of Action
2C-P-NBOMe HCl interacts with the 5-HT2A receptor, mimicking the effects of serotonin, a neurotransmitter. It binds to the receptor and activates it, leading to a series of intracellular events. The initial effects of the drug are more related to its direct binding at 5-HT receptors . In later stages, especially for high doses of the drug, dopamine also plays an important role .
Biochemical Pathways
Upon activation of the 5-HT2A receptor, 2C-P-NBOMe HCl affects several biochemical pathways. These include the phospholipase C pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C. These events lead to various downstream effects, altering neuronal excitability and neurotransmitter release .
Pharmacokinetics
The pharmacokinetics of 2C-P-NBOMe HCl involves its absorption, distribution, metabolism, and excretion (ADME). The compound is known to readily pass through the blood-brain barrier . Peak drug concentrations were detected 30 and 60 min after the drug application in serum and brain tissue, respectively . The parental compound was still present in the brain 8 hours after administration . Cytochrome P450 enzymes, particularly CYP1A2, 2D6, 2C8, 2C19, and 3A4, are involved in the initial reactions of all investigated compounds .
Result of Action
The activation of the 5-HT2A receptor by 2C-P-NBOMe HCl leads to a range of effects. These include alterations in perception, mood, and thought, without inducing delirium, addiction, or memory impairment . It produces intense hallucinogenic, psychedelic, and entheogenic effects including open eye visualizations and closed-eye visualizations . It has also been associated with severe intoxications, leading to tachycardia and cardiac arrest, intense hallucinations, organ failure, coma, and even death .
Action Environment
The action, efficacy, and stability of 2C-P-NBOMe HCl can be influenced by various environmental factors. These include the presence of other substances, the physiological state of the individual, and the route of administration. For instance, the presence of inhibitors of the CYP enzymes could potentially increase the drug’s cytotoxicity, suggesting that CYP-mediated metabolism functions as a detoxification pathway .
Biochemical Analysis
Biochemical Properties
The compound interacts with various enzymes and proteins. It is metabolized primarily via O-dealkylation, hydroxylation, and glucuronidation . Enzymes such as CYP1A2, 2D6, 2C8, 2C19, and 3A4 are involved in the initial reactions of the compound . The compound is also known to interact with the serotonin receptor 5-HT2A .
Cellular Effects
2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride has significant effects on various types of cells and cellular processes. It has been found to exhibit cytotoxic effects towards differentiated SH-SY5Y cells and primary rat cortical cultures . The compound influences cell function by disrupting motor performance and attenuating sensorimotor gating .
Molecular Mechanism
The compound exerts its effects at the molecular level through various mechanisms. It is known to be a highly potent 5-HT2A receptor agonist . The compound’s mechanism of action involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride change over time. The compound penetrates animal brain tissue in a relatively slow manner, with peak drug concentrations detected 30 and 60 minutes after drug application in serum and brain tissue, respectively .
Dosage Effects in Animal Models
The effects of the compound vary with different dosages in animal models. High doses of the compound have been found to decrease locomotor activity and disrupt sensorimotor gating .
Metabolic Pathways
The compound is involved in various metabolic pathways. It is extensively metabolized in HepaRG cells mainly via O-dealkylation, hydroxylation, glucuronidation, and combinations thereof .
Transport and Distribution
2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride is transported and distributed within cells and tissues. The compound readily passes through the blood-brain barrier, suggesting that it is distributed in the brain tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 25P-NBOMe (hydrochloride) involves the reaction of 2,5-dimethoxy-4-propylphenethylamine with 2-methoxybenzaldehyde in the presence of a reducing agent to form the final product . The reaction typically requires anhydrous conditions and a controlled temperature to ensure the purity and yield of the product.
Industrial Production Methods: Industrial production of 25P-NBOMe (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain consistency and quality. The final product is often purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 25P-NBOMe (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidation products depending on the conditions and reagents used.
Reduction: Reduction reactions can modify the functional groups present in the compound, potentially altering its activity.
Substitution: Substitution reactions can occur at different positions on the phenethylamine backbone, leading to the formation of various analogs.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles are used under controlled conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield different amines .
Comparison with Similar Compounds
- 25I-NBOMe
- 25C-NBOMe
- 25B-NBOMe
- 25E-NBOMe
- 25D-NBOMe
Properties
IUPAC Name |
2-(2,5-dimethoxy-4-propylphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29NO3.ClH/c1-5-8-16-13-21(25-4)17(14-20(16)24-3)11-12-22-15-18-9-6-7-10-19(18)23-2;/h6-7,9-10,13-14,22H,5,8,11-12,15H2,1-4H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFXIHLGJEDZUTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C(C=C1OC)CCNCC2=CC=CC=C2OC)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301345145 | |
Record name | 25P-NBOMe hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1539266-43-7 | |
Record name | 2-(4-Propyl-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1539266437 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 25P-NBOMe hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301345145 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 25P-NBOME HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/87ST47913O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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